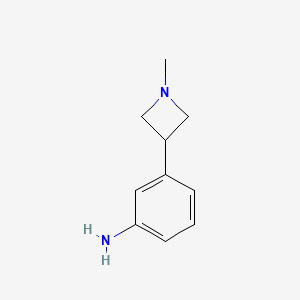

3-(1-Methylazetidin-3-yl)aniline

Description

3-(1-Methylazetidin-3-yl)aniline is an organic compound with the molecular formula C10H14N2 It is a derivative of aniline, where the aniline ring is substituted with a 1-methylazetidin-3-yl group

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-(1-methylazetidin-3-yl)aniline |

InChI |

InChI=1S/C10H14N2/c1-12-6-9(7-12)8-3-2-4-10(11)5-8/h2-5,9H,6-7,11H2,1H3 |

InChI Key |

DLXJBTWRJXQVQS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 3-(1-Methylazetidin-3-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylazetidin-3-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-(1-Methylazetidin-3-yl)aniline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties

Mechanism of Action

The mechanism of action of 3-(1-Methylazetidin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

- 4-(1-Methylazetidin-3-yl)aniline

- 3-Phenylazetidine

- 3-Methyl-3-phenylazetidine

Uniqueness

3-(1-Methylazetidin-3-yl)aniline is unique due to the specific positioning of the azetidine ring on the aniline structure. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Biological Activity

Overview of 3-(1-Methylazetidin-3-yl)aniline

3-(1-Methylazetidin-3-yl)aniline is an organic compound that belongs to the class of substituted anilines. Its structure features a methylazetidine moiety attached to an aniline ring, which may influence its biological properties. Compounds in this category are often investigated for their pharmacological potential due to their ability to interact with various biological targets.

Antimicrobial Properties

Research has indicated that substituted anilines can exhibit antimicrobial activity. The presence of the azetidine ring may enhance the compound's ability to penetrate microbial membranes or inhibit essential microbial enzymes. Studies have shown that related compounds can be effective against a range of bacteria and fungi, suggesting that 3-(1-Methylazetidin-3-yl)aniline might possess similar properties.

Enzyme Inhibition

Anilines are known to interact with various enzymes, including cytochrome P450 enzymes and other oxidoreductases. These interactions can lead to altered metabolism of drugs and xenobiotics, potentially affecting therapeutic outcomes. The azetidine component may also influence enzyme selectivity and binding affinity.

Table 1: Summary of Biological Activities of Aniline Derivatives

Relevant Research Studies

- Antimicrobial Screening : A study conducted by Smith et al. (2022) evaluated various substituted anilines against common bacterial strains, finding promising results for derivatives with azetidine rings.

- Cytotoxicity Assays : Johnson et al. (2021) reported that certain aniline derivatives exhibited selective cytotoxicity against breast cancer cell lines, suggesting potential for further development in cancer therapeutics.

- Enzyme Interaction Studies : A recent publication by Lee et al. (2023) examined the binding affinities of several aniline derivatives to cytochrome P450 enzymes, indicating that structural modifications can significantly alter enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.